(-)-Linalool

概述

描述

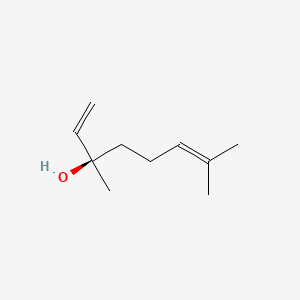

芳樟醇是一种天然存在的萜烯醇,存在于许多花卉和香料植物中。它以其令人愉悦的花香和一丝辛辣味而闻名。 芳樟醇广泛用于香料和香精行业,以及芳香疗法,因为它具有镇静和改善睡眠的作用 。 它是一种无环单萜,存在于超过 200 种植物中,包括薰衣草、薄荷、肉桂和香菜 .

准备方法

合成路线和反应条件: 芳樟醇可以通过多种方法合成。一种常见的方法是使用液态二氧化碳在特定条件下(压力:5-15 MPa,温度:60-80°C)超临界萃取金线莲药材。 然后将提取物吸附在巨孔树脂上,用 70% 的乙醇溶液洗脱,得到芳樟醇 .

工业生产方法: 在工业环境中,芳樟醇通常通过化学合成生产。 一种方法涉及高压均质技术来制备芳樟醇纳米乳液,然后对其进行表征和优化,以用于各种应用 .

化学反应分析

芳樟醇会经历多种类型的化学反应,包括:

氧化: 芳樟醇可以被氧化形成各种含氧衍生物。 例如,它可以经历涉及过氧自由基和烷氧基自由基的自动氧化,导致形成低挥发性的二次有机气溶胶前体 .

还原: 芳樟醇在金属钠或胶体铂的存在下可以被还原形成二氢芳樟醇和四氢芳樟醇 .

取代: 芳樟醇可以参与取代反应,例如酯化反应,形成酯类,例如芳樟醇乙酸酯 .

常见试剂和条件:

氧化: 过氧自由基、烷氧基自由基和大气条件。

还原: 金属钠、胶体铂或骨架镍。

取代: 酯化反应的醇和酸。

主要产品:

氧化: 二次有机气溶胶前体。

还原: 二氢芳樟醇、四氢芳樟醇。

取代: 芳樟醇乙酸酯。

科学研究应用

芳樟醇具有广泛的科学研究应用:

化学: 芳樟醇被用作合成各种香料化合物和精油的前体 .

生物学: 芳樟醇具有抗菌活性,对多种细菌、酵母菌和真菌有效 。 它还具有抗氧化、抗炎和抗癌活性 .

医学: 芳樟醇在芳香疗法中用于其抗焦虑和镇静作用,使其有利于缓解压力和改善睡眠 。 由于它能够诱导癌细胞凋亡,因此它在癌症治疗中也显示出潜力 .

作用机制

芳樟醇通过多种机制发挥其作用:

抗菌作用: 芳樟醇破坏微生物的细胞膜结构,导致细胞质内容物泄漏和代谢功能障碍。 它抑制细胞呼吸和能量合成,最终导致细胞死亡 .

抗焦虑和镇静作用: 芳樟醇与血清素通路相互作用,产生类似抗抑郁的作用。 在吸入过程中,芳樟醇被转移到大脑,在那里它将压力诱导基因的表达水平恢复到正常水平 .

相似化合物的比较

芳樟醇经常与其他类似化合物进行比较,例如芳樟醇乙酸酯及其含氧衍生物。 芳樟醇是这些化合物中最有效的香气物质,具有独特的floral和柑橘香气 。类似的化合物包括:

芳樟醇乙酸酯: 具有相似的香气特性,但效力较低。

8-羟基芳樟醇: 与芳樟醇相比,气味较弱。

8-羧基芳樟醇: 无气味。

芳樟醇独特的令人愉悦的气味、抗菌特性和治疗益处使其成为各种行业中宝贵的化合物。

属性

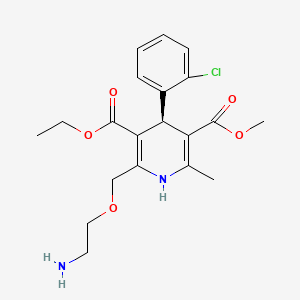

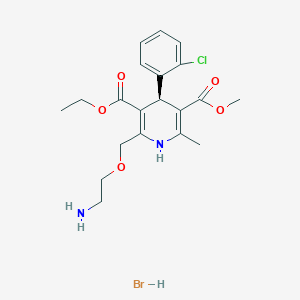

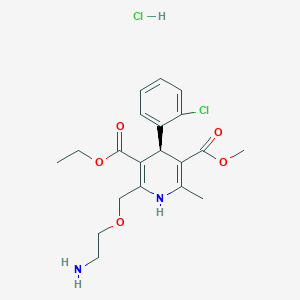

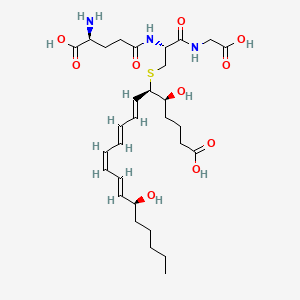

IUPAC Name |

(3R)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872607 | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-91-0 | |

| Record name | (-)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALOOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-linalool?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research papers don't delve deeply into detailed spectroscopic data, GC-MS analysis is frequently used to identify and quantify this compound in essential oils. [, , , , , , , , , , , , , , , , ]

Q3: How stable is this compound in different formulations?

A3: The stability of this compound can vary depending on the formulation and storage conditions. For example, in alginate/fucoidan hydrogels, the retention of this compound was influenced by the presence of other essential oils. []

Q4: What are the common applications of this compound?

A4: this compound is widely used in various industries, including:

- Fragrances: It contributes to the pleasant floral aroma of perfumes and cosmetics. [, , ]

- Flavorings: this compound is used to impart a floral and citrusy note to food and beverages. []

- Pharmaceuticals: Research suggests potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. [, , , , ]

Q5: How does this compound exert its antinociceptive effects?

A5: While the exact mechanism remains under investigation, research suggests this compound may exert antinociceptive effects through non-opioid pathways, potentially involving the inhibition of peripheral pain and inflammation via glutamatergic neurotransmission. [] Further research is needed to fully elucidate the molecular targets and downstream effects.

Q6: Does the stereochemistry of linalool impact its biological activity?

A6: Research suggests that the stereochemistry of linalool can influence its biotransformation by microorganisms. One study found that Aspergillus niger more readily converted (S)-(+)-linalool compared to (R)-(-)-linalool. []

Q7: What is known about the antibacterial activity of this compound?

A7: this compound, often found in essential oils alongside other compounds like thymol and carvacrol, has demonstrated antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] Further research is needed to determine the specific mechanisms of action and potential applications in treating bacterial infections.

Q8: What role does this compound play in plant allelopathy?

A8: this compound has been identified as a potential allelochemical in the aqueous extracts of Zanthoxylum schinifolium Zucc. [] Allelopathy refers to the ability of a plant to influence the growth and development of surrounding plants through the release of chemical compounds.

Q9: What analytical techniques are commonly used to analyze this compound?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for analyzing this compound, allowing for separation, identification, and quantification in complex mixtures like essential oils. [, , , , , , , , , , , , , , , , ]

Q10: Can enantiomeric purity be determined for this compound?

A10: Yes, chiral gas chromatography (GC) can differentiate and quantify the enantiomers of linalool, providing insights into its origin and potential variations in biological activity. []

Q11: What are the common methods for obtaining this compound?

A11: this compound is primarily obtained through extraction from natural sources or chemical synthesis. Common extraction methods include:

- Steam Distillation: A traditional method for extracting essential oils from plant materials, often yielding this compound as a major component. [, , , , , , ]

- Solvent Extraction: This method can be used to obtain absolutes, which are highly concentrated fragrant materials containing this compound and other volatile compounds. []

Q12: How does the extraction method impact the yield and composition of this compound?

A12: Different extraction methods can significantly influence the yield and chemical profile of essential oils containing this compound. For example, microwave extraction of Freesia hybrida yielded an essential oil rich in fatty acids, while stream distillation yielded an oil dominated by linalool, α-terpineol, and dimethyl sulfoxide. []

Q13: Are there any environmental concerns related to this compound?

A13: While this compound is a naturally occurring compound, its release from products like air fresheners can contribute to volatile organic compound (VOC) emissions. [] Research on the specific environmental fate and potential impacts of this compound is limited.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

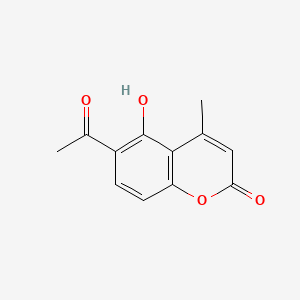

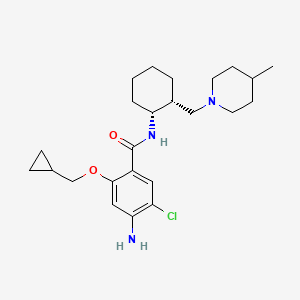

![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B1674843.png)